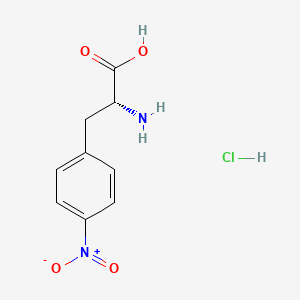

4-Nitro-D-phenylalanine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Nitro-D-phenylalanine is used as an internal standard for the determination of β-N-methylamino-L-alanine (L-BMAA) in environmental aqueous samples using proton nuclear magnetic resonance (1 H NMR) technique .

Synthesis Analysis

The synthesis of 4-Nitro-D-phenylalanine involves several process variables, including types of organic solvents and metal precursors, concentration of ligand, pH, and temperature . It is often used in solution phase peptide synthesis .Molecular Structure Analysis

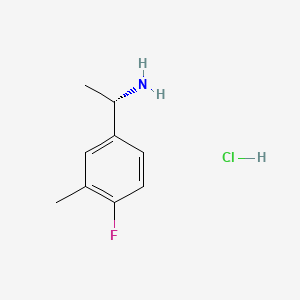

The empirical formula of 4-Nitro-D-phenylalanine is C9H10N2O4 . The molecular weight is 210.19 (anhydrous basis) . The structure contains a total of 25 bonds, including 15 non-H bonds, 9 multiple bonds, 4 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 primary amine (aliphatic), 1 nitro group (aromatic) and 1 hydroxyl group .Physical And Chemical Properties Analysis

4-Nitro-D-phenylalanine is a white to light yellow powder or crystal . The specific rotation is [α]20/D −7.0±1°, c = 2% in 1 M HCl .Aplicaciones Científicas De Investigación

Nanomedicine and Drug Delivery

The Phe-Phe motif , which includes compounds like H-D-Phe(4-NO2)-OH.HCl , is a key building block for peptide self-assembly in nanomedicine . This motif has been utilized to create nanostructures and hydrogels that are instrumental in drug delivery systems. These systems can target specific areas within the body, allowing for localized treatment and reduced systemic side effects.

Peptide Synthesis

H-D-Phe(4-NO2)-OH.HCl: is used in peptide synthesis, particularly in the production of peptides that require the incorporation of a nitrophenylalanine residue . This is crucial for the synthesis of peptides with specific biological activities or for the study of protein structure and function.

Antimicrobial and Antioxidant Activities

Derivatives of 4-Nitro-D-phenylalanine have been synthesized and shown to exhibit antimicrobial activities against various pathogens, including fungi and bacteria . Additionally, these compounds have demonstrated antioxidant properties, which are valuable in the prevention of oxidative stress-related diseases.

Enzyme Inhibition

Some derivatives of 4-Nitro-D-phenylalanine act as potent enzyme inhibitors . These inhibitors can be used to study enzyme mechanisms or as potential therapeutic agents for diseases where enzyme activity is dysregulated.

Metal Chelation

Amide derivatives of 4-Nitro-D-phenylalanine have been found to act as metal chelating ligands . This property is significant for the development of treatments for metal-related disorders, such as iron overload diseases.

Biomaterials

The self-assembling properties of peptides containing H-D-Phe(4-NO2)-OH.HCl make them suitable for the development of biomaterials . These materials can be used for tissue engineering, wound healing, and as scaffolds for cell growth.

Safety and Hazards

4-Nitro-D-phenylalanine is harmful if swallowed . It is advised against food, drug, pesticide or biocidal product use . In case of ingestion, it is recommended to rinse the mouth and seek medical attention if symptoms occur .

Relevant Papers The relevant papers include studies on the enantioselective extraction of 4-nitro-phenylalanine with BINAP metal complexes . More detailed analysis of these papers would require access to the full text, which is beyond my current capabilities.

Mecanismo De Acción

Target of Action

It is known that d-phenylalanine, a related compound, can interact with various enzymes and receptors in the body

Mode of Action

The exact mode of action of 4-Nitro-D-phenylalanine hydrochloride is not well-understood. It is likely that the compound interacts with its targets in a manner similar to other phenylalanine derivatives. This could involve binding to the active site of enzymes or receptors, leading to changes in their function . The nitro group on the phenyl ring may also play a role in these interactions.

Biochemical Pathways

As a derivative of phenylalanine, it may be involved in the same pathways, such as the synthesis of proteins and the production of neurotransmitters like dopamine and norepinephrine .

Pharmacokinetics

It is known that amino acids like phenylalanine are generally well-absorbed in the gut and distributed throughout the body . The presence of the nitro group may affect these properties.

Result of Action

Given its structural similarity to phenylalanine, it may have similar effects, such as influencing the function of enzymes and receptors, and affecting the synthesis of proteins and neurotransmitters .

Propiedades

IUPAC Name |

(2R)-2-amino-3-(4-nitrophenyl)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4.ClH/c10-8(9(12)13)5-6-1-3-7(4-2-6)11(14)15;/h1-4,8H,5,10H2,(H,12,13);1H/t8-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNPWOQZTJFYSEI-DDWIOCJRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)[N+](=O)[O-].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@H](C(=O)O)N)[N+](=O)[O-].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60679918 |

Source

|

| Record name | 4-Nitro-D-phenylalanine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nitro-D-phenylalanine hydrochloride | |

CAS RN |

147065-06-3 |

Source

|

| Record name | 4-Nitro-D-phenylalanine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl N-[2-(Boc-amino)ethyl]-N-methylcarbamate](/img/structure/B597596.png)